N,N-diphenyl-1-benzofuran-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H15NO2 |
|---|---|
Molecular Weight |
313.3g/mol |
IUPAC Name |
N,N-diphenyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H15NO2/c23-21(20-15-16-9-7-8-14-19(16)24-20)22(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15H |
InChI Key |
RZQIIEKCISBUFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of N,n Diphenyl 1 Benzofuran 2 Carboxamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise arrangement of atoms within the N,N-diphenyl-1-benzofuran-2-carboxamide structure can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzofuran (B130515) ring system and the two N-phenyl groups. The aromatic region of the spectrum is typically complex due to the presence of multiple, overlapping signals.
The protons of the benzofuran moiety are anticipated in specific regions. The H3 proton, located on the furan (B31954) ring, is expected to appear as a singlet, typically downfield due to the influence of the adjacent oxygen atom and the aromatic system. nih.gov The four protons on the benzo portion of the benzofuran ring (H4, H5, H6, and H7) will present as a set of multiplets. nih.gov For instance, in related benzofuran structures, these protons appear in the range of δ 7.31–7.73 ppm. nih.gov
The ten protons originating from the two N-phenyl groups are expected to produce complex multiplets in the aromatic region, generally between δ 7.10–7.50 ppm. rsc.org Due to the restricted rotation around the C-N amide bond, the two phenyl rings may be chemically non-equivalent, leading to a more complex pattern than two simple overlapping multiplets.
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Benzofuran H3 | ~7.5 | Singlet (s) |
| Benzofuran H4-H7 | 7.30 - 7.80 | Multiplet (m) |
| N-Phenyl H (10H) | 7.10 - 7.50 | Multiplet (m) |
Note: Chemical shifts are predictive and based on data from analogous structures. Values are relative to TMS.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the benzofuran ring, and the carbons of the two N-phenyl substituents.
The amide carbonyl carbon (C=O) is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of δ 156–160 ppm. nih.govnih.gov The carbons of the benzofuran core have characteristic shifts; for example, C2, to which the carboxamide group is attached, and the oxygen-bound C7a are highly deshielded. Based on data from similar benzofuran-2-carboxamides, the benzofuran carbons appear between δ 110 and 155 ppm. nih.govspectrabase.com The carbons of the N-phenyl rings will show signals in the typical aromatic region of δ 120–140 ppm. nih.gov The carbon atom attached to the nitrogen (ipso-carbon) is expected around δ 140 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 156 - 160 |
| Benzofuran C2 | ~149 |
| Benzofuran C3 | ~113 |
| Benzofuran C3a-C7a | 123 - 155 |
| N-Phenyl Carbons | 120 - 142 |
Note: Chemical shifts are predictive and based on data from analogous structures.
Advanced NMR Techniques (e.g., DEPT-135 NMR)
Distortionless Enhancement by Polarization Transfer (DEPT-135) is an advanced NMR experiment used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. In a DEPT-135 spectrum, CH₃ and CH groups produce positive signals, while CH₂ groups give negative signals. Quaternary carbons, such as the carbonyl carbon and substituted aromatic carbons, are not observed in a DEPT-135 spectrum. rsc.org
For this compound, the DEPT-135 spectrum would be expected to show only positive signals corresponding to the various CH groups of the benzofuran and N-phenyl rings. The absence of any negative signals would confirm the lack of CH₂ groups in the molecule. This technique is particularly useful for confirming assignments made in the standard broadband-decoupled ¹³C NMR spectrum. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing complementary structural information to NMR.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is dominated by a few key absorption bands that confirm its structure. The most prominent feature is the strong absorption band corresponding to the amide C=O stretching vibration, which is expected in the region of 1630–1680 cm⁻¹. mdpi.com The exact position depends on the molecular environment.
Other significant absorptions include:
Aromatic C-H stretching: Found above 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands between 1450 and 1600 cm⁻¹.
C-N stretching of the tertiary amide, typically appearing around 1300-1400 cm⁻¹.
C-O-C stretching of the benzofuran ether linkage, usually observed in the 1200–1250 cm⁻¹ region. researchgate.net
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Amide C=O Stretch | 1650 - 1680 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1300 - 1400 | Medium |
| C-O-C Stretch | 1200 - 1250 | Strong |
Note: Frequencies are based on typical values for the respective functional groups.
Raman Spectroscopy
Raman spectroscopy provides information on molecular vibrations that induce a change in polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. The Raman spectrum of a crystalline solid like this compound can reveal information about both internal molecular vibrations and external crystal lattice modes. spectroscopyonline.com
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio of ions. For benzofuran-2-carboxamide (B1298429) derivatives, it provides essential information on the molecular weight and the structural fragments of the molecule. researchgate.netnih.gov
In mass spectrometry, this compound is expected to produce a prominent molecular ion peak [M]+• corresponding to its exact molecular weight. This peak confirms the identity and elemental composition of the compound. The analysis of fragmentation patterns provides insight into the molecule's structure and the relative stability of its constituent parts.
The fragmentation of this compound would likely proceed through several key pathways initiated by the ionization of the molecule. A primary fragmentation event is the cleavage of the amide C-N bond, which is a common fragmentation pathway for carboxamides. This would result in the formation of a benzofuran-2-carbonyl cation and a diphenylamine (B1679370) radical, or a diphenylaminyl cation and a benzofuran-2-carbonyl radical.
Another significant fragmentation pathway involves the cleavage at the C2-carbonyl bond, yielding a stable benzofuranyl cation. Further fragmentation of the benzofuran ring itself can occur, typically through the loss of carbon monoxide (CO) to form an indenyl-type cation. The diphenylamine fragment can also undergo characteristic fragmentation, including the loss of a phenyl radical to form a phenylaminyl cation.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Structure | Predicted m/z |
| Benzofuran-2-carbonyl cation | [C₉H₅O₂]⁺ | 145.03 |
| Diphenylaminyl cation | [C₁₂H₁₀N]⁺ | 168.08 |
| Benzofuranyl cation | [C₈H₅O]⁺ | 117.03 |
| Phenyl cation | [C₆H₅]⁺ | 77.04 |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis, is used to study the electronic transitions within a molecule. For benzofuran derivatives, the spectra are characterized by distinct absorption bands that correspond to π → π* and n → π* transitions. researchgate.net
The UV-Vis spectrum of this compound is expected to show complex absorption patterns due to the presence of three major chromophores: the benzofuran ring, the phenyl groups of the diphenylamine moiety, and the carboxamide group. The benzofuran system typically displays two main absorption bands. researchgate.net The first, at shorter wavelengths (around 280-290 nm), is attributed to a π → π* transition within the fused aromatic system. A second, often appearing as a shoulder at longer wavelengths (around 325-350 nm), can also be observed. researchgate.net The phenyl groups contribute to the absorption in the UV region, and the n → π* transition of the carbonyl group in the carboxamide linker is also expected, although it may be weak and overlap with the stronger π → π* bands. wu.ac.th The specific λmax values can be influenced by the solvent and the substitution pattern on the aromatic rings.
Table 2: Typical UV-Vis Absorption Data for Benzofuran Derivatives
| Wavelength (λmax) | Electronic Transition | Associated Moiety | Reference |
| ~284-290 nm | π → π | Benzofuran Ring | researchgate.net |
| ~325-350 nm | π → π (shoulder) | Benzofuran Ring | researchgate.net |
| ~220-230 nm | n → π* | Carbonyl (C=O) | wu.ac.th |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.
In the solid state, the crystal packing would be governed by a combination of intermolecular forces. While the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic C-H groups are expected to play a significant role in the supramolecular assembly. researchgate.net Additionally, π-π stacking interactions between the benzofuran and phenyl rings are likely to contribute to the stability of the crystal lattice, potentially forming one-dimensional or two-dimensional networks. researchgate.net
Table 3: Representative Crystallographic Data for a Benzofuran Derivative (1-benzofuran-2-carboxylic acid)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | Value | researchgate.net |
| b (Å) | Value | researchgate.net |
| c (Å) | Value | researchgate.net |
| β (°) | Value | researchgate.net |
| Z (molecules/unit cell) | 4 | researchgate.net |
| Dominant Interaction | O-H···O Hydrogen Bonds, π-π stacking | researchgate.net |
Note: Specific cell parameters for the parent acid are reported in the reference but are represented here as 'Value' as they are not for the title compound.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.govjmaterenvironsci.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored based on a normalized contact distance (d_norm), which highlights regions of intermolecular contact.
For this compound, the d_norm map would be expected to show distinct features:
Red spots: These indicate close intermolecular contacts, which are shorter than the van der Waals radii sum of the interacting atoms. These spots would likely appear around the carbonyl oxygen atom, corresponding to C-H···O interactions. researchgate.netnih.gov
Blue regions: These represent longer contacts with minimal intermolecular interaction.
White regions: These correspond to contacts at approximately the van der Waals separation.
The analysis allows for a detailed visual inspection of the molecular environment and the specific atoms involved in crystal packing. nih.gov
The 2D fingerprint plot is derived from the Hirshfeld surface, providing a quantitative summary of all intermolecular contacts in the crystal. nih.govresearchgate.net The plot graphs the distance from the surface to the nearest nucleus inside (d_i) versus the distance to the nearest nucleus outside (d_e). The distribution and shape of the points on the plot are characteristic of specific types of interactions.
For this compound, the fingerprint plot would be decomposed to show the percentage contribution of each interaction type to the total Hirshfeld surface. Based on analyses of similar molecules, the most significant contributions are expected from: researchgate.netnih.govresearchgate.net
H···H contacts: These are typically the most abundant interactions, appearing as a large, diffuse region in the center of the plot. They generally account for a significant portion of the surface area. researchgate.netnih.gov
C···H/H···C contacts: These interactions, representing C-H···π and other van der Waals contacts, appear as "wings" on either side of the main distribution and are crucial for the packing of aromatic systems. researchgate.netnih.gov
O···H/H···O contacts: These appear as sharp spikes at lower d_e and d_i values and correspond to the C-H···O hydrogen bonds. researchgate.netnih.gov
This quantitative analysis confirms the nature and relative importance of the various non-covalent forces that stabilize the crystal structure.
Table 4: Predicted Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Predicted Contribution (%) | Appearance on Fingerprint Plot | Reference |
| H···H | ~45-50% | Large central cloud | researchgate.netnih.gov |
| C···H / H···C | ~30-35% | Prominent "wings" | researchgate.netnih.gov |
| O···H / H···O | ~10-15% | Sharp spikes | researchgate.netnih.gov |
| Other (C···C, N···H, etc.) | < 5% | Scattered points | researchgate.net |
Computational and Theoretical Investigations of N,n Diphenyl 1 Benzofuran 2 Carboxamide Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust method for investigating the molecular properties of benzofuran (B130515) derivatives. These calculations provide a fundamental understanding of the geometric and electronic characteristics of these molecules, which are crucial for interpreting their reactivity and potential biological activity.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable conformation. For benzofuran derivatives, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles.
For instance, in a study of 2-phenylbenzofuran, a key structural analogue, the dihedral angle between the benzofuran and phenyl rings was calculated to be nearly planar, suggesting a pseudo-planar geometry. physchemres.org This planarity can have significant implications for the molecule's electronic properties and its ability to interact with biological targets. In the case of 1-benzofuran-2-carboxylic acid, theoretical calculations of its geometric parameters have shown good consistency with experimental data obtained from X-ray diffraction. researchgate.net
Table 1: Selected Optimized Geometrical Parameters of 1-benzofuran-2-carboxylic acid
| Parameter | Bond Length (Å) - Calculated (DFT) | Bond Length (Å) - Experimental (XRD) |
| C7-O15 | 1.457 | 1.457(2) |
| C14-O15 | 1.252 | 1.252(19) |
| C14-O16 | 1.278 | 1.278(18) |
Data sourced from a study on 1-benzofuran-2-carboxylic acid. researchgate.net
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)
The electronic properties of a molecule are key to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net
For various benzofuran derivatives, the HOMO-LUMO energy gap has been calculated to be around 4-5 eV. jetir.orgresearchgate.net A smaller energy gap generally implies higher reactivity and polarizability. researchgate.net For example, in the case of 7-methoxy-benzofuran-2-carboxylic acid, the calculated HOMO-LUMO energy gap of 4.189 eV suggests it is a relatively reactive molecule. jetir.org
The Molecular Electrostatic Potential (MEP) map is another powerful tool for visualizing the electronic distribution within a molecule. It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). In benzofuran derivatives, the negative potential is often localized over the oxygen atoms and the π-conjugated system, indicating these are likely sites for electrophilic attack. researchgate.netresearchgate.net The MEP analysis helps in understanding intermolecular interactions, such as how a ligand might bind to a protein's active site. researchgate.net
Table 2: Calculated Electronic Properties of Benzofuran Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1-benzofuran-2-carboxylic acid | -6.367 | -1.632 | 4.735 |
| 7-methoxy-benzofuran-2-carboxylic acid | -5.98 | -1.791 | 4.189 |
| N-(2-acetylbenzofuran-3-yl)acrylamide | -7.47 | -2.05 | 5.41 |
Data compiled from various studies on benzofuran derivatives. researchgate.netjetir.orgresearchgate.net
Vibrational Wavenumber and Intensity Calculations
Theoretical vibrational analysis using DFT is a valuable tool for assigning and interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can confirm the structure of a synthesized compound and understand the nature of its chemical bonds. jetir.orgnih.gov
For instance, in the study of 7-methoxy-benzofuran-2-carboxylic acid, the calculated vibrational frequencies using the B3LYP/6311+G(d,p) level of theory showed good agreement with the experimental FT-IR spectrum. jetir.org This correlation provides strong evidence for the proposed molecular structure. The calculated spectra can also help to identify characteristic vibrational modes, such as the stretching frequencies of carbonyl (C=O) and hydroxyl (O-H) groups in carboxylic acid derivatives. jetir.org
Prediction of Spectroscopic Parameters
Beyond vibrational spectra, DFT calculations can also predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. wu.ac.th The calculated 1H and 13C NMR spectra can be compared with experimental data to further validate the molecular structure. For 7-methoxy-benzofuran-2-carboxylic acid, the calculated 1H NMR chemical shifts were in good agreement with the experimental spectrum. jetir.org
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the molecule's optical properties. researchgate.net
Rationalization of Antioxidative Mechanisms
Several studies have explored the antioxidant properties of benzofuran derivatives, and computational methods have been instrumental in elucidating the underlying mechanisms. The primary mechanisms by which antioxidants scavenge free radicals are Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). scholarena.comrsc.org
DFT calculations can be used to compute the thermodynamic parameters associated with these mechanisms, such as Bond Dissociation Enthalpy (BDE) for the HAT mechanism, Ionization Potential (IP) for the SET-PT mechanism, and Proton Affinity (PA) for the SPLET mechanism. scholarena.com By comparing these calculated values, the most probable antioxidant mechanism for a given compound in a specific environment (gas phase or in a solvent) can be determined. For example, a theoretical study on benzofuran–stilbene hybrid compounds found that the HAT mechanism is favored in the gas phase, while the SPLET mechanism is more likely in solvents. rsc.org
In a study of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, the presence of an electron-donating hydroxyl (-OH) group at the para position of the phenyl ring was found to be important for their antioxidant activity, which was rationalized by its ability to facilitate hydrogen or electron donation. nih.govresearchgate.net
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Numerous molecular docking studies have been performed on benzofuran-2-carboxamide (B1298429) analogues to evaluate their potential as inhibitors of various biological targets. For example, a series of 2-phenyl-benzofuran-3-carboxamide derivatives were identified as potent inhibitors of Staphylococcus aureus Sortase A, a key enzyme for bacterial virulence. nih.gov Molecular docking studies revealed that the most potent compound shared a similar binding pattern with the natural substrate in the enzyme's active site, forming key hydrogen bond interactions with residues such as Cys184, Trp194, and Arg197. nih.gov
In another study, N-phenylbenzofuran-2-carboxamide and its benzo[b]thiophene analogues were investigated as modulators of amyloid-beta (Aβ42) aggregation, which is implicated in Alzheimer's disease. researchgate.net Molecular docking suggested that the orientation of the bicyclic aromatic rings plays a crucial role in their ability to inhibit or accelerate Aβ42 aggregation. researchgate.net
Furthermore, benzofuran derivatives have been docked against various other targets, including p38α MAP kinase for anticancer activity and various proteins to assess anti-tuberculosis potential. researchgate.net These studies consistently demonstrate the utility of molecular docking in rationalizing the biological activity of benzofuran-2-carboxamide analogues and guiding the design of more potent and selective compounds.
Prediction of Ligand-Target Interactions and Binding Modes
Molecular docking is a primary computational technique used to predict the preferred orientation and interaction of a ligand when bound to the active site of a protein. This method has been extensively applied to benzofuran-2-carboxamide derivatives to understand their mechanism of action against various biological targets.
Studies on N-phenylbenzofuran-2-carboxamide derivatives as modulators of Amyloid-Beta (Aβ42) aggregation, relevant to Alzheimer's disease, have utilized molecular docking to probe their binding to Aβ42 fibrils. nih.govresearchgate.net The CDOCKER algorithm, employing the CHARMm force field, has been used to generate and rank docking poses. nih.gov These simulations suggest that the orientation of the benzofuran ring is a critical determinant of activity. For instance, docking poses revealed that inhibitory compounds align in a way that facilitates polar interactions with the Aβ42 peptide, whereas aggregator compounds may adopt a different binding mode. nih.govresearchgate.net
In the context of cancer, benzofuran hybrids have been investigated as dual inhibitors of PI3Kα and VEGFR-2. nih.gov Molecular docking studies performed with the Molecular Operating Environment (MOE) program predicted that these compounds could fit within the ATP-binding pockets of these kinases. nih.govnih.gov For a particularly active benzofuran thiosemicarbazone derivative (compound 8 in the study), docking into the PI3Kα active site showed interactions with key residues such as Val851 and Gln859 through donor-acceptor hydrogen bonds, mimicking the binding of known inhibitors. nih.gov
Furthermore, 2-phenyl-benzofuran-3-carboxamide derivatives have been identified as inhibitors of Sortase A (SrtA), a key enzyme in Gram-positive bacteria. nih.gov Docking studies revealed that the most potent inhibitor, compound Ia-22, fits into the SrtA binding pocket (PDB: 2KID) and forms crucial hydrogen bond interactions with the functional site residues Cys184, Trp194, and Arg197, sharing a binding pattern similar to the native LPXTG substrate. nih.gov
The table below summarizes key ligand-target interactions for various benzofuran-2-carboxamide analogues as predicted by molecular docking studies.
| Compound Analogue Class | Target Protein | Key Interacting Residues | Predicted Interaction Type | Reference |
|---|---|---|---|---|
| N-phenylbenzofuran-2-carboxamide | Amyloid-Beta (Aβ42) | Not specified | Polar interactions | nih.govresearchgate.net |
| Benzofuran-thiosemicarbazone hybrid | PI3Kα | Val851, Gln859 | Hydrogen bonds | nih.gov |
| 2-phenyl-benzofuran-3-carboxamide | Staphylococcus aureus Sortase A | Cys184, Trp194, Arg197 | Hydrogen bonds | nih.gov |
| Benzofuran-2-carboxylic acids | Pim-1 Kinase | Not specified | Interactions with active site residues | nih.gov |
Estimation of Binding Affinities and Energetics
Beyond predicting the binding mode, computational methods are used to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). These values provide a quantitative measure of the stability of the ligand-protein complex and are crucial for prioritizing compounds for synthesis and biological testing.
In the study of N-phenylbenzofuran-2-carboxamide derivatives targeting Aβ42, docking poses were ranked based on their CDOCKER energy and CDOCKER interaction energy, providing a semi-quantitative assessment of their binding strength. nih.gov Similarly, for benzofuran-based inhibitors of the Mycobacterium tuberculosis enzyme Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), a derivative (compound 9e) was identified with a strong calculated binding energy score of -148.47 kcal/mol. researchgate.net
For a series of benzofuran-1,3,4-oxadiazole hybrids designed as inhibitors of M. tuberculosis polyketide synthase 13 (Mtb Pks13), molecular docking was used to calculate binding affinities. nih.gov Several compounds showed excellent predicted binding energies, with the most potent analogue (BF4) exhibiting a binding affinity of -14.82 kcal/mol, which was superior to the reference inhibitor TAM-16 (-14.61 kcal/mol). nih.gov These initial docking scores were further refined using Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations, which confirmed the strong binding of the lead compounds. nih.gov
The following table presents a selection of computationally estimated binding affinities for different benzofuran-2-carboxamide analogues against their respective targets.
| Compound Analogue Class | Target Protein | Computational Method | Estimated Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Benzofuran-1,3,4-oxadiazole (BF3) | Mtb Pks13 | Molecular Docking | -14.23 | nih.gov |
| Benzofuran-1,3,4-oxadiazole (BF4) | Mtb Pks13 | Molecular Docking | -14.82 | nih.gov |
| Benzofuran-1,3,4-oxadiazole (BF8) | Mtb Pks13 | Molecular Docking | -14.11 | nih.gov |
| Benzofuran derivative (9e) | DprE1 | Molecular Docking | -148.47 | researchgate.net |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of the ligand and the stability of its interactions over time.
MD simulations have been applied to study the stability of benzofuran-1,3,4-oxadiazole derivatives within the active site of the Mtb Pks13 enzyme. nih.gov Simulations were performed for 250 nanoseconds using GROMACS software. The stability of the protein-ligand complexes was assessed by calculating the root mean square deviation (RMSD) of the C-alpha atoms. The results indicated that the lead compounds (BF3, BF4, and BF8) reached a steady state after approximately 25 ns and remained stable within the active site for the remainder of the simulation, confirming the stability of the interactions predicted by docking. nih.gov
In Silico Predictions of Pharmacokinetic Relevant Parameters
The journey of a drug candidate involves more than just potent target binding; its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—are equally critical. In silico tools provide a cost-effective, high-throughput method to predict these properties based on a compound's chemical structure, helping to identify potential liabilities early in the discovery process. nih.gov
For benzofuran-1,2,3-triazole hybrids, a methodological approach involving online tools such as SwissADME and ADMET 2.0 has been described. nih.gov These platforms are used to calculate a range of physicochemical properties and apply various filters to estimate the "drug-likeness" of the compounds. nih.gov This includes adherence to rules like Lipinski's Rule of Five, which helps predict oral bioavailability. This computational pre-screening identifies compounds with a higher probability of possessing favorable pharmacokinetic profiles before resource-intensive experimental studies are undertaken. researchgate.netnih.gov The focus of this approach is on the computational method itself as a screening and filtering tool in the early stages of drug development. nih.gov
Mechanistic Computational Studies of Reaction Pathways
Computational chemistry also provides powerful tools to investigate the mechanisms of chemical reactions. Density Functional Theory (DFT) is a common method used to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies, thereby elucidating the reaction pathway.
While specific mechanistic studies on the synthesis of N,N-diphenyl-1-benzofuran-2-carboxamide are not widely reported, related computational analyses have been performed. For the parent molecule, 1-benzofuran-2-carboxylic acid, DFT calculations using the B3LYP functional and 6-31G(d,p) basis set have been used to determine its optimized molecular geometry and vibrational frequencies. researchgate.net These theoretical values were found to be in good agreement with experimental data from X-ray diffraction and FT-IR spectroscopy, validating the computational model's accuracy. researchgate.net
In the context of synthesizing more complex C3-substituted benzofuran-2-carboxamides, computational insights from prior studies have informed the development of synthetic routes. mdpi.com For example, in palladium-catalyzed C–H arylation reactions, computational studies on related systems have proposed that silver salt additives (like AgOAc) are not merely halide scavengers but may play a deeper mechanistic role, potentially forming key bimetallic Ag-Pd intermediates in the catalytic cycle. mdpi.com Such mechanistic understanding, supported by computational work, is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of N,n Diphenyl 1 Benzofuran 2 Carboxamide Analogues
Impact of Substituent Variation on the Benzofuran (B130515) Core
Modifications to the central benzofuran scaffold have been shown to significantly impact the biological activity of these compounds. The position, electronic properties, and steric bulk of various functional groups can either enhance or diminish the therapeutic efficacy of the resulting derivatives.
The introduction of substituents at specific positions on the benzofuran core can lead to new derivatives with distinct structural characteristics and potentially superior therapeutic value. nih.gov Research has demonstrated that substitutions at the C-2 position are often critical for the cytotoxic activity of benzofuran derivatives. nih.gov For instance, the introduction of a substituent at the C-2 position, in combination with a hydroxyl group at the C-7 position, was found to improve the anticancer activity of one analogue, BNC105, resulting in a tenfold stronger antimitotic activity compared to its lead compound. nih.gov The C-2 substituent helps to maintain a conformational bias, while the C-7 hydroxyl group, acting as a hydrogen bond donor, enhances interactions within the pharmacophore. nih.gov
Furthermore, variations at the C-5 and C-6 positions have been explored to understand their impact on receptor binding affinity. nih.gov In a study of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, the benzofuran structure was varied with methyl ether substitutions at C-5 and C-6 to investigate the effect of additional hydrogen bond acceptor centers on receptor binding. nih.gov
The electronic and steric properties of substituents on the benzofuran ring play a pivotal role in modulating biological activity. The addition of electron-rich groups and hydrogen bond donors can significantly influence a compound's interactions with its biological target.
The presence of a phenolic hydroxyl (-OH) group on the benzofuran moiety has been identified as crucial for modulating anticancer activity. nih.gov As a hydrogen-donating group, it facilitates favorable interactions with the target, thereby inducing cytotoxic properties. nih.gov Similarly, the addition of phenol and chlorine groups can increase the number of binding interactions, leading to improved anticancer activity. nih.gov In contrast, a nitro group was found to significantly boost activity by altering the melting temperature of DNA in cancer cells. nih.gov
Halogenation of the benzofuran ring, through the addition of bromine, chlorine, or fluorine atoms, has consistently resulted in a significant increase in anticancer activities. nih.gov This enhancement is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.gov
The introduction of heterocyclic rings at the C-2 position has also been shown to be crucial for the cytotoxic activity of benzofuran compounds. nih.gov These modifications play a significant role in influencing the selectivity of the compounds toward cancer cells. nih.gov
| Substituent | Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| -OH (hydroxyl) | C7 | Improved anticancer activity; acts as hydrogen bond donor. | nih.gov |
| -Cl (chlorine) | Benzofuran Core | Increased binding interactions, improving anticancer activity. | nih.gov |
| -NO2 (nitro) | Benzofuran Core | Significantly boosted anticancer activity. | nih.gov |
| Halogens (-Br, -Cl, -F) | Benzofuran Core | Significant increase in anticancer activities due to halogen bonding. | nih.gov |
| Heterocyclic Ring | C2 | Crucial for cytotoxic activity and selectivity against cancer cells. | nih.gov |
Early SAR studies on benzofuran derivatives identified that substitutions involving an ester or a heterocyclic ring at the C-2 position were critical for the cytotoxic activity of these compounds. nih.gov However, the specific contribution of the ester group can be context-dependent. In some instances, the replacement of the ester group with other functionalities, such as N-containing alkyl chains, has been shown to be a major determinant for antiproliferative activity. researchgate.net Conversely, in a study of bromo-derivatives, the absence of an acetyl group at the C-2 position and its replacement with an ester group led to a notable decrease in both activity and selectivity, suggesting that the nature of the carbonyl-containing functionality at this position is a key determinant of biological effect. nih.gov
Influence of N-Substituent Modifications
Alterations to the N-phenyl substituents of the carboxamide group provide another avenue for modulating the pharmacological profile of these compounds. Modifications to these aromatic rings can influence their interaction with biological targets, affecting both the nature and magnitude of the response.
The type and position of substituents on the N-phenyl rings can dramatically alter the biological activity of N-phenylbenzofuran-2-carboxamides. One study investigating their ability to modulate Amyloid Beta (Aβ42) aggregation, a key process in Alzheimer's disease, found that different substituents could either inhibit or promote fibril formation. nih.gov
The presence of a methoxyphenol group on the N-phenyl ring resulted in compounds that could inhibit Aβ42 aggregation in a concentration-dependent manner. nih.govresearchgate.net In contrast, the incorporation of a 4-methoxyphenyl (B3050149) substituent led to an acceleration of Aβ42 aggregation. nih.gov This demonstrates the unique ability of this class of compounds to act as modulators of Aβ42 aggregation, with the specific outcome being tunable through chemical modification of the N-phenyl ring. nih.gov
| N-Phenyl Ring Substituent | Effect on Aβ42 Aggregation | Reference |
|---|---|---|
| Methoxyphenol | Inhibition | nih.gov |
| 4-methoxyphenyl | Promotion / Acceleration | nih.gov |
The addition of halogen atoms to the N-phenyl ring of the benzofuran scaffold is considered a beneficial modification for enhancing cytotoxic properties. nih.gov This is attributed to the hydrophobic and electron-donating nature of halogens. nih.gov Several studies have underscored the importance of the halogen's position on cytotoxic activity, with maximum activities frequently observed when a halogen atom is placed at the para position of the N-phenyl ring. nih.gov The addition of a chlorine atom at the para position, for instance, was identified as a major determinant for the antiproliferative activity of a benzene-sulfonamide-based benzofuran derivative. researchgate.net
Role of Hydrophobic Interactions and Hydrogen Bonding
The biological activity of N,N-diphenyl-1-benzofuran-2-carboxamide analogues is significantly influenced by weak intermolecular forces, particularly hydrophobic interactions and hydrogen bonding, which govern the binding of these ligands to their protein targets. plos.org The binding affinity and efficacy of these compounds can be optimized by incorporating hydrogen bonding at hydrophobic sites. plos.org
In the context of amyloid-beta (Aβ) aggregation, molecular docking studies have shown that both hydrophobic and hydrogen bonding interactions are crucial. nih.gov For instance, the orientation of the bicyclic benzofuran ring plays a major role in modulating the ability of these compounds to interact with Aβ42 fibrils. researchgate.netnih.gov Computational models indicate that these small molecules can interact with Aβ42 oligomers and pentamers, modulating their self-assembly pathways. nih.gov An 8-anilino-1-naphthalenesulfonic acid (ANS) dye binding assay confirmed that certain analogues can expose the hydrophobic surface of Aβ42, which promotes self-assembly and rapid fibrillogenesis. nih.gov The interplay of these non-covalent interactions is a key determinant of the biological activity of benzofuran-2-carboxamide (B1298429) derivatives.
Correlations between Structural Features and Biological Efficacy (Mechanistic Insights)
Neuroprotective and Antioxidant Activity
A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant properties. nih.govnih.govresearchgate.net Out of eighteen synthesized compounds, nine demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage. nih.govresearchgate.net
Structure-activity relationship studies highlighted the importance of specific substitutions on the N-phenyl ring. nih.govnih.gov Compound 1f , featuring a methyl (-CH3) group at the R2 position, showed the most potent neuroprotective action against NMDA-induced excitotoxicity, with an efficacy comparable to the well-known NMDA antagonist, memantine. nih.govnih.govresearchgate.net Additionally, compound 1j , with a hydroxyl (-OH) group at the R3 position, exhibited significant anti-excitotoxic effects. nih.govnih.govresearchgate.net These findings suggest that a methyl substitution at the R2 position, and to a lesser extent, a hydroxyl group at the R3 position, are key for neuroprotective activity. nih.govnih.gov
Furthermore, compound 1j was also found to be an effective antioxidant, capable of scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibiting lipid peroxidation in rat brain homogenates. nih.govnih.govresearchgate.net This dual action suggests that the benzofuran-2-carboxamide scaffold can be optimized to produce leads with potent anti-excitotoxic, ROS scavenging, and antioxidant activities. nih.govresearchgate.net Other studies on benzofuran-2-one derivatives have also highlighted their ability to reduce intracellular reactive oxygen species (ROS) levels, further supporting the antioxidant potential of the benzofuran core. mdpi.com
| Compound | Substitution | Noted Activity |
|---|---|---|
| 1f | -CH3 at R2 position | Most potent neuroprotection against NMDA-induced excitotoxicity. nih.govnih.govresearchgate.net |
| 1j | -OH at R3 position | Marked anti-excitotoxic effects and antioxidant activity (ROS scavenging, inhibition of lipid peroxidation). nih.govnih.govresearchgate.net |
Modulation of Amyloid Beta Aggregation
N-phenylbenzofuran-2-carboxamide derivatives have been identified as potent modulators of amyloid beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease. researchgate.netnih.gov Depending on the substitution pattern on the N-phenyl ring, these compounds can either inhibit or accelerate Aβ42 fibrillogenesis. nih.govnih.gov
Compounds possessing a methoxyphenol moiety, such as 4a and 4b , demonstrated a concentration-dependent inhibition of Aβ42 aggregation. researchgate.netnih.gov Compound 4b was particularly effective, achieving a maximum inhibition of 54%. researchgate.netnih.gov In contrast, the incorporation of a 4-methoxyphenyl ring, as seen in compound 4d , led to a significant acceleration of Aβ42 fibrillogenesis, with a 2.7-fold increase observed at a 25 μM concentration. nih.gov These findings were corroborated by electron microscopy, confirming the ability of these derivatives to modulate the formation of amyloid fibrils. nih.gov
Interestingly, some analogues that promote Aβ42 aggregation, such as 7a (N-phenylbenzofuran-2-carboxamide) , were found to mitigate Aβ42-induced cytotoxicity in HT22 hippocampal neuronal cells. nih.gov These compounds appear to alter the misfolding pathway of Aβ42 by promoting the formation of non-toxic aggregates. nih.gov This suggests a novel therapeutic strategy where accelerating fibrillogenesis into non-toxic forms could be beneficial.
| Compound | Key Structural Feature | Effect on Aβ42 Aggregation | Maximum Effect Noted |
|---|---|---|---|
| 4a | 2-methoxyphenol moiety | Inhibition nih.govresearchgate.net | Weak inhibition at 1 μM nih.gov |
| 4b | methoxyphenol moiety | Inhibition researchgate.netnih.gov | 54% inhibition nih.gov |
| 4d | 4-methoxyphenyl ring | Acceleration nih.gov | 2.7-fold increase in fibrillogenesis nih.gov |
| 7a | Unsubstituted N-phenyl | Acceleration nih.gov | Up to 4.7-fold increase in fibrillogenesis nih.gov |
Anticancer and Antiproliferative Activities
The benzofuran-2-carboxamide scaffold is a prominent feature in the design of novel anticancer agents. nih.govnih.gov Derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. bohrium.com
One study detailed the synthesis of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives, where compound 50g , a benzofuran-2-carboxamide derivative, showed high potency against HCT-116 (colon), HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cells, with IC50 values as low as 0.57 μM. nih.gov The presence of a 6-methoxy group was found to be crucial for this high antiproliferative activity. nih.gov Mechanistic studies revealed that compound 50g acts by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in A549 cells. nih.gov
Another series of 3-amidobenzofuran derivatives was evaluated against four cancer cell lines, with compound 28g emerging as the most active inhibitor against MDA-MB-231 (breast), HCT-116, and HT-29 (colon) cells, with an IC50 value of 3.01 μM against MDA-MB-231. nih.gov Furthermore, in a study aimed at developing novel NF-κB inhibitors, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m ) was identified as a lead scaffold exhibiting both outstanding anticancer and NF-κB inhibitory activity. bohrium.com SAR analysis indicated that the presence of an N-phenethyl carboxamide group significantly enhances antiproliferative activity. nih.gov
| Compound | Target Cell Line | IC50 (μM) |
|---|---|---|
| 50g | A549 (Lung) | 0.57 nih.gov |
| HeLa (Cervical) | 0.73 nih.gov | |
| HCT-116 (Colon) | 0.87 nih.gov | |
| HepG2 (Liver) | 5.74 nih.gov | |
| 28g | MDA-MB-231 (Breast) | 3.01 nih.gov |
| HCT-116 (Colon) | 5.20 nih.gov | |
| HT-29 (Colon) | 9.13 nih.gov |
Antimicrobial Activity
Benzofuran-2-carboxamide derivatives have also been explored for their potential as antimicrobial agents. jopcr.comresearchgate.net The benzofuran nucleus is a versatile scaffold for designing molecules with activity against various pathogens. jopcr.com
In one study, a series of benzofuran amide derivatives were synthesized and screened for antimicrobial activity. jopcr.com Compounds 6a , 6b , and 6f demonstrated strong, broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/ml against both Gram-positive and Gram-negative bacteria, as well as fungi. jopcr.com Another study investigating azabenzofuran and oxabenzofuran derivatives found that compound 1 (an aza-benzofuran) had moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus (MIC = 12.5 μg/mL), and Escherichia coli (MIC = 25 μg/mL). nih.gov In contrast, compound 6 (an oxa-benzofuran) showed antifungal activity against Penicillium italicum and Colletotrichum musae (MIC = 12.5-25 μg/mL). nih.gov These results suggest that the type of heteroatom in the benzofuran ring system can influence the spectrum of antimicrobial activity. nih.gov SAR studies have concluded that the benzofuran, pyrazoline, and thiazole moieties are often essential for antimicrobial action in hybrid molecules. nih.gov
| Compound | Organism | MIC (μg/mL) |
|---|---|---|
| 6a, 6b, 6f | Various Bacteria and Fungi | As low as 6.25 jopcr.com |
| 1 | Salmonella typhimurium | 12.5 nih.gov |
| Staphylococcus aureus | 12.5 nih.gov | |
| Escherichia coli | 25 nih.gov | |
| 6 | Penicillium italicum | 12.5 nih.gov |
| Colletotrichum musae | 12.5-25 nih.gov |
Mechanistic Investigations and Biological Applications of Benzofuran 2 Carboxamide Derivatives in Vitro Studies
Neuroprotective and Antioxidant Activity Mechanisms
The neuroprotective and antioxidant potential of benzofuran-2-carboxamide (B1298429) derivatives has been explored through various in vitro assays, revealing mechanisms that combat oxidative stress and excitotoxicity.
N-methyl-D-aspartate (NMDA) receptor overactivation leads to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity. koreascience.kr Studies on a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated their capacity to protect primary cultured rat cortical neurons from NMDA-induced damage. koreascience.krnih.govresearchgate.net
Among the tested compounds, certain substitutions on the phenyl ring were found to be crucial for neuroprotective efficacy. For instance, a derivative with a methyl group at the R2 position of the phenyl ring (compound 1f) showed the most potent and efficacious neuroprotective action against NMDA-induced excitotoxicity, with a neuroprotective effect comparable to the well-known NMDA antagonist, memantine, at a 30 μM concentration. koreascience.krresearchgate.net Additionally, a derivative with a hydroxyl group at the R3 position (compound 1j) also exhibited significant anti-excitotoxic effects. koreascience.krnih.govresearchgate.net These findings suggest that specific substitutions on the N-phenyl ring are key for conferring neuroprotective properties against excitotoxic insults. koreascience.kr
The antioxidant activity of benzofuran-2-carboxamide derivatives has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical.
In a study of N-(substituted-phenyl)benzofuran-2-carboxamide derivatives, those possessing a methoxyphenol pharmacophore (compounds 4a, 4b, 5a, and 5b in the study) demonstrated notable DPPH scavenging activity. nih.gov At a concentration of 25 μM, these compounds exhibited between 45% and 56% DPPH scavenging activity. nih.gov Another study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives found that a compound with a hydroxyl substitution on the phenyl ring (compound 1j) could scavenge DPPH radicals, showing 23.5% inhibition at 100 μM. koreascience.krnih.govresearchgate.net
Table 1: DPPH Radical Scavenging Activity of Benzofuran-2-carboxamide Derivatives
| Compound Derivative | Concentration (µM) | DPPH Scavenging Activity (%) | Reference |
|---|---|---|---|
| N-(methoxyphenol substituted)benzofuran-2-carboxamides | 25 | 45-56 | nih.gov |
| 7-methoxy-N-(4-hydroxyphenyl)benzofuran-2-carboxamide | 100 | 23.5 | koreascience.krnih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. The ability of certain benzofuran-2-carboxamide derivatives to inhibit this process has been evaluated in rat brain homogenates. Specifically, the 7-methoxy-N-(4-hydroxyphenyl)benzofuran-2-carboxamide derivative (compound 1j) showed an appreciable ability to inhibit in vitro lipid peroxidation, with a 62% inhibition at a concentration of 100 μM. koreascience.krnih.govresearchgate.net This suggests a direct protective effect on cell membranes from oxidative damage.
Excessive production of reactive oxygen species (ROS) is a key factor in oxidative stress-induced neuronal cell death. The capacity of benzofuran-2-carboxamide derivatives to mitigate ROS generation has been investigated in neuronal cell cultures. In primary cultured rat cortical neurons, treatment with NMDA increased ROS production significantly. koreascience.kr Co-treatment with selected 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives led to a significant reduction in NMDA-induced ROS generation. koreascience.kr The derivative with a hydroxyl group at the R3 position of the phenyl ring (compound 1j) was the most potent inhibitor of NMDA-induced ROS generation among the tested compounds. koreascience.kr
Amyloid Beta (Aβ42) Aggregation Modulation
The aggregation of the amyloid-beta peptide, particularly the Aβ42 isoform, is a central event in the pathology of Alzheimer's disease. Modulating this aggregation process is a key therapeutic strategy.
Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils. The kinetics of Aβ42 aggregation can be monitored in real-time by the increase in ThT fluorescence. In vitro aggregation kinetic assays using ThT have been employed to study the effects of N-phenylbenzofuran-2-carboxamide derivatives on Aβ42 fibrillogenesis. nih.govnih.govresearchgate.net
One study reported the unusual ability of N-phenylbenzofuran-2-carboxamide (compound 7a in the study) to promote and accelerate Aβ42 aggregation. nih.gov This compound demonstrated a rapid, concentration-dependent increase in Aβ42 fibrillogenesis. nih.gov While seemingly counterintuitive, promoting the formation of larger, more stable fibrillar structures might reduce the concentration of more toxic, soluble oligomeric Aβ species. nih.gov
Conversely, other studies on substituted N-phenylbenzofuran-2-carboxamides have identified inhibitors of Aβ42 aggregation. nih.gov Derivatives with a methoxyphenol moiety (compounds 4a, 4b, 5a, and 5b in the study) showed a concentration-dependent inhibition of Aβ42 aggregation, with one compound achieving a maximum inhibition of 54%. nih.govresearchgate.net In contrast, derivatives with a 4-methoxyphenyl (B3050149) substituent were found to accelerate Aβ42 aggregation. nih.gov These findings highlight that the substitution pattern on the N-phenyl ring dictates whether the benzofuran-2-carboxamide derivative will inhibit or promote Aβ42 fibrillogenesis. nih.gov
Table 2: Modulation of Aβ42 Aggregation by N-phenylbenzofuran-2-carboxamide Derivatives
| Compound Derivative | Effect on Aβ42 Aggregation | Key Finding | Reference |
|---|---|---|---|
| N-phenylbenzofuran-2-carboxamide | Promoter/Accelerator | 1.5- to 4.7-fold increase in fibrillogenesis at 1-25 µM | nih.gov |
| N-(methoxyphenol substituted)benzofuran-2-carboxamides | Inhibitor | Concentration-dependent inhibition (max 54%) | nih.govresearchgate.net |
| N-(4-methoxyphenyl)benzofuran-2-carboxamide | Promoter/Accelerator | 2.7-fold increase in aggregation at 25 µM | nih.gov |
This table is interactive. Click on the headers to sort the data.
Electron Microscopy for Fibril Morphology Assessment
Transmission Electron Microscopy (TEM) is a crucial technique for visualizing the morphology of amyloid-beta (Aβ) aggregates and assessing the impact of potential inhibitors on fibril formation. In studies involving benzofuran-2-carboxamide derivatives, TEM has been employed to confirm the findings from other biophysical assays, such as the Thioflavin-T (ThT) fluorescence assay. nih.gov
For instance, in the evaluation of N-phenylbenzofuran-2-carboxamide derivatives, TEM studies were conducted to observe the morphological changes of Aβ42 aggregates in the presence of these compounds. nih.gov In control experiments, without any test compounds, Aβ42 formed dense, mature fibrils. nih.gov However, the introduction of specific benzofuran-2-carboxamide derivatives led to a noticeable reduction in the density and length of these fibrils, indicating their inhibitory effect on Aβ42 aggregation. nih.gov These observations from TEM provide direct visual evidence that complements the quantitative data from fluorescence-based assays, confirming the role of these compounds in modulating the fibrillogenesis of Aβ peptides. nih.gov
Anticancer and Antiproliferative Mechanisms
The anticancer potential of benzofuran (B130515) derivatives has been a subject of intense research, with many synthetic derivatives showing promising activity against various cancer cell lines. nih.govnih.gov The mechanisms underlying their anticancer effects are multifaceted and involve the modulation of key cellular pathways implicated in cancer progression.
Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor that plays a central role in the adaptation of tumor cells to hypoxic environments and is a recognized target for anticancer drug development. nih.govnih.gov Certain benzene-sulfonamide-based benzofuran derivatives have been specifically designed and synthesized to inhibit the HIF-1 pathway. nih.gov These compounds have demonstrated the ability to suppress the accumulation of the HIF-1α subunit under hypoxic conditions. nih.govnih.gov For example, a novel synthetic chiral-free benzofuran derivative, MO-2097, was identified as an inhibitor of hypoxia-induced HIF-1α accumulation in HeLa CCL2 cells. nih.govresearchgate.net Further studies have shown that some N-(benzofuran-5-yl) aromaticsulfonamide derivatives can specifically inhibit HIF-1 by downregulating the expression of HIF-1α, leading to the inhibition of HIF-1 transcriptional activity and the secretion of vascular endothelial growth factor (VEGF) in cancer cells like MCF-7. researchgate.net
The urokinase-type plasminogen activator (uPA) system is heavily involved in tumor invasion and metastasis, making it another attractive target for cancer therapy. nih.govresearchgate.net While the direct inhibition of uPA by N,N-diphenyl-1-benzofuran-2-carboxamide is not extensively documented in the provided search results, the broader class of benzofuran derivatives has been investigated for this activity. The inhibition of uPA can be achieved through various mechanisms, including blocking the catalytic domain of the enzyme or interfering with its binding to its receptor (uPAR). mdpi.com Research has focused on developing small-molecule inhibitors of uPA, and while specific data on the titular compound is sparse, this remains a plausible mechanism for related benzofuran structures. researchgate.net
The cytotoxic effects of benzofuran-2-carboxamide derivatives have been evaluated against a panel of human cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). nih.govejmo.org For instance, certain benzofuran-2-carboxamide derivatives have shown significant antiproliferative activity against these cell lines. nih.gov One study reported a benzofuran-2-carboxamide derivative exhibiting high potency against HCT-116, HeLa, HepG2, and A549 cells, with IC50 values in the sub-micromolar range for some lines. nih.gov Another study on a newly synthesized chalcone (B49325) derivative containing a benzofuran moiety reported significant cytotoxic effects on A549 and HCT116 cells. ejmo.org The cytotoxic potential is often dependent on the specific substitutions on the benzofuran ring and the carboxamide nitrogen. nih.gov For example, halogen substitutions on the N-phenyl ring have been noted to enhance cytotoxic properties. nih.gov
Table 1: In Vitro Cytotoxicity of Benzofuran Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Benzofuran-2-carboxamide derivative 50g | HCT-116 | 0.87 | nih.gov |
| Benzofuran-2-carboxamide derivative 50g | A549 | 0.57 | nih.gov |
| Chalcone derivative with benzofuran | HCT116 | 0.59 | ejmo.org |
| Chalcone derivative with benzofuran | A549 | 2.85 | ejmo.org |
| Plastoquinone analogue AQ-12 | HCT-116 | 5.11 ± 2.14 | nih.gov |
| Plastoquinone analogue AQ-12 | MCF-7 | 6.06 ± 3.09 | nih.gov |
| Thieno[2,3-d]pyrimidine derivative 1e | A549 | 2.79 x 10⁻³ | researchgate.net |
| Thieno[2,3-d]pyrimidine derivative 1e | HCT116 | 6.69 x 10⁻³ | researchgate.net |
| Thieno[2,3-d]pyrimidine derivative 1e | MCF-7 | 4.21 x 10⁻³ | researchgate.net |
| Benzimidazole derivative se-182 | A549 | 15.80 | jksus.org |
| Benzimidazole derivative se-182 | MCF-7 | Not specified as most potent | jksus.org |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial and Anti-inflammatory Activity
Benzofuran derivatives are recognized for their broad-spectrum antimicrobial and anti-inflammatory properties. jopcr.comrsc.org
Numerous studies have demonstrated the efficacy of benzofuran-2-carboxamide derivatives against a variety of bacterial and fungal pathogens. jopcr.comresearchgate.net For example, a study on novel benzofuran derivatives reported strong broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL for certain compounds. jopcr.com Another series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and showed in vitro antimicrobial activity. researchgate.net The antimicrobial activity is often influenced by the specific substituents on the benzofuran core. rsc.org Some benzofuran derivatives have shown better antimycotic activities than the reference drug fluconazole. rsc.org
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Benzofuran amide derivative 6a | Various bacteria and fungi | as low as 6.25 | jopcr.com |
| Benzofuran amide derivative 6b | Various bacteria and fungi | as low as 6.25 | jopcr.com |
| Benzofuran amide derivative 6f | Various bacteria and fungi | as low as 6.25 | jopcr.com |
| N-Substituted 2-(benzenosulfonyl)-1-carbothioamide WZ4 | Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus | 62.5–125 | nih.gov |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
List of Compounds
Enzyme Inhibition Studies (e.g., DNA Gyrase B)
Recent studies have focused on synthesizing novel hybrid molecules incorporating the benzofuran scaffold to target DNA gyrase B. For instance, a series of new benzofuran–pyrazole-based compounds were designed and evaluated for their antimicrobial properties. Within this series, certain compounds demonstrated significant inhibitory activity against E. coli DNA gyrase B. One notable compound exhibited an IC₅₀ value of 9.80 µM, which is comparable to the well-known antibiotic ciprofloxacin. nih.govnih.gov This indicates that the benzofuran moiety is a viable pharmacophore for developing potent DNA gyrase B inhibitors. The mechanism of action involves binding to the ATP-binding pocket of the GyrB subunit, thereby preventing the enzyme from performing its essential function in DNA replication. acs.org
The following table summarizes the DNA gyrase B inhibitory activity of a representative benzofuran-pyrazole derivative.
Table 1: In Vitro E. coli DNA Gyrase B Inhibition by a Benzofuran-Pyrazole Derivative
| Compound | IC₅₀ (µM) |
|---|---|
| Compound 9 (a benzofuran-pyrazole hybrid) | 9.80 |
| Ciprofloxacin (Reference) | - |
Data sourced from a study on new benzofuran–pyrazole-based compounds. nih.govnih.gov
Although this data is for a related but different molecule, it underscores the potential of the broader benzofuran class in enzyme inhibition. Further research is required to determine if this compound shares this inhibitory activity against DNA gyrase B.
In Vitro Anti-inflammatory Mechanisms (e.g., NO production inhibition)
The in vitro anti-inflammatory properties of benzofuran-2-carboxamide derivatives have been explored through various assays, including the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a key factor in the pathogenesis of inflammatory conditions. nih.gov Therefore, substances that can inhibit NO production are considered to have significant anti-inflammatory potential.
Direct experimental data on the inhibition of NO production by this compound is not available in the current body of literature. However, studies on other benzofuran-containing compounds have demonstrated anti-inflammatory effects through mechanisms like the stabilization of human red blood cell (HRBC) membranes, which is an indicator of anti-inflammatory activity. For example, a study on new benzofuran–pyrazole hybrids showed that most of the synthesized compounds exhibited substantial anti-inflammatory effects, with HRBC membrane stabilization percentages ranging from 86.70% to 99.25%. nih.gov
Furthermore, research into other N-substituted carboxamides has shown promise in this area. For instance, a series of N-arylsubstituted 2-oxo-2H-1-benzopyran-3-carboxamides were found to be active anti-inflammatory agents in various in vivo models. nih.gov While these compounds are structurally distinct from this compound, the presence of the N-substituted carboxamide moiety is a common feature that may contribute to anti-inflammatory activity. The investigation of 1,2-diphenylbenzimidazoles also revealed that certain derivatives could diminish the production of NO in vitro, highlighting the potential of related pharmacophores to target inflammatory mediators. nih.gov
Future in vitro studies on this compound are necessary to ascertain its specific effects on inflammatory pathways, such as the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Other Emerging Biological Activities (e.g., Hypolipidemic potential via receptor binding)
Emerging research has identified the potential of benzofuran-2-carboxamide derivatives as hypolipidemic agents. While direct studies on this compound are limited, investigations into structurally similar compounds have provided promising results in animal models of hyperlipidemia. nih.govnih.gov
A study investigating novel benzofuran-2-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats demonstrated significant lipid-lowering effects. Specifically, compounds such as N-(4-benzoylphenyl)benzofuran-2-carboxamide were shown to reduce plasma levels of triglycerides (TG) and total cholesterol (TC), while increasing high-density lipoprotein cholesterol (HDL-C) levels. nih.govresearchgate.net Another study on a series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides also reported potent lipid-lowering activity for some derivatives. nih.govresearchgate.net
The presumed mechanism of action for these compounds is thought to be similar to that of fibrates, a class of drugs known to modulate lipid metabolism. researchgate.net Fibrates are known to activate peroxisome proliferator-activated receptors (PPARs), which play a key role in the regulation of genes involved in lipid and lipoprotein metabolism. However, specific receptor binding studies for this class of benzofuran-2-carboxamides to confirm their interaction with PPARs or other relevant receptors are not extensively detailed in the available literature. The hypolipidemic activity is often attributed to an increase in the hydrolysis of triglycerides through the induction of lipoprotein lipase. researchgate.netresearchgate.net
The table below summarizes the in vivo hypolipidemic activity of a representative N-(benzoylphenyl)benzofuran-2-carboxamide derivative.
Table 2: Effect of a Benzofuran-2-carboxamide Derivative on Plasma Lipid Levels in Hyperlipidemic Rats
| Treatment Group | Plasma Triglycerides (TG) | Plasma Total Cholesterol (TC) | High-Density Lipoprotein Cholesterol (HDL-C) |
|---|---|---|---|
| Hyperlipidemic Control | Significantly Elevated | Significantly Elevated | Decreased |
| Compound 5* | Significantly Reduced | Significantly Reduced | Remarkably Increased |
| Bezafibrate (Reference) | Significantly Reduced | No Significant Reduction | Remarkably Increased |
*Compound 5 is N-(4-benzoylphenyl)benzofuran-2-carboxamide. Data is qualitative based on findings from a study in Triton WR-1339-induced hyperlipidemic rats. nih.gov
These findings suggest that the benzofuran-2-carboxamide scaffold is a promising template for the development of new agents for the management of hyperlipidemia. semanticscholar.org Further investigations are warranted to elucidate the precise molecular targets and receptor binding profiles of these compounds, including this compound.
Future Research Directions and Translational Potential
Development of More Efficient and Selective Synthetic Routes for Complex N,N-Diphenyl-1-Benzofuran-2-carboxamide Analogues
The generation of diverse and complex chemical libraries is fundamental to discovering novel therapeutic agents. For benzofuran-2-carboxamides, future research will prioritize the development of more modular, efficient, and selective synthetic methodologies to build upon existing frameworks.
A highly promising strategy involves the combination of C-H functionalization and transamidation chemistry. nih.govmdpi.com Researchers have developed a short and modular synthetic route that utilizes an 8-aminoquinoline (B160924) (8-AQ) directing group to facilitate palladium-catalyzed C-H arylation at the C3 position of the benzofuran (B130515) scaffold. mdpi.comchemrxiv.orgresearchgate.net This method allows for the efficient installation of a wide range of aryl and heteroaryl substituents. mdpi.comchemrxiv.org Following the C-H arylation, the 8-AQ directing group can be cleaved and replaced with various amines through a one-pot, two-step transamidation procedure. nih.govmdpi.comdiva-portal.org This process involves the formation of an intermediate N-acyl-Boc-carbamate, which then reacts with an amine nucleophile without the need for a catalyst. chemrxiv.orgchemrxiv.org
The key advantages of this approach are its modularity and efficiency, enabling the rapid assembly of structurally complex benzofuran-2-carboxamides from simple starting materials like benzofuran-2-carboxylic acid. nih.govmdpi.comchemrxiv.org This strategy is particularly attractive for creating diverse libraries for small molecule screening campaigns. nih.govmdpi.comdiva-portal.org
Future work in this area will likely focus on:
Expanding the Substrate Scope: Broadening the range of compatible aryl iodides and substituted benzofuran precursors to generate even greater structural diversity. nih.govresearchgate.net
Alternative Directing Groups: Investigating other directing groups that may offer different reactivity, selectivity, or easier removal conditions.
Greener Chemistry: Optimizing reaction conditions to use more environmentally benign solvents and catalysts, and to improve atom economy.
One-Pot Tandem Reactions: Designing more sophisticated one-pot sequences that combine C-H activation, cyclization, and amidation steps to streamline the synthesis of complex analogs. nih.gov
Advanced Structure-Based Drug Design Utilizing High-Throughput Screening and Computational Chemistry
The discovery of lead compounds is increasingly driven by a synergistic approach combining high-throughput screening (HTS) and computational chemistry. This dual strategy is essential for navigating the vast chemical space of benzofuran-2-carboxamide (B1298429) analogs and identifying promising candidates for development.
High-Throughput Screening (HTS) allows for the rapid testing of large, diverse chemical libraries against specific biological targets. nih.govcuanschutz.edu For instance, HTS was used to identify the initial lead compound ChemBridge 5219657, which led to the development of benzofuran derivatives as mTORC1 inhibitors. nih.gov Modern HTS facilities are equipped with advanced instrumentation like the Envision HTS plate reader and Opera Phenix Plus High-Content Screening System, which support various detection modalities (e.g., fluorescence, luminescence, AlphaScreen) and high-content imaging, respectively. cuanschutz.edu These technologies enable the efficient screening of benzofuran libraries in miniaturized formats (e.g., 384-well plates) to identify hits based on specific cellular or biochemical endpoints. cuanschutz.edu
Computational Chemistry and Molecular Docking provide invaluable insights into the binding interactions between ligands and their target proteins, guiding the rational design of more potent and selective inhibitors. nih.gov Molecular docking studies have been employed to understand how benzofuran-2-carboxamide derivatives modulate the aggregation of amyloid-beta (Aβ42) peptides, a key event in Alzheimer's disease. nih.govresearchgate.net These studies revealed that compounds can interact with the N-terminal region of Aβ42 fibrils, with the planar benzofuran ring either intercalating or engaging in face-to-face interactions, which dictates whether they inhibit or promote aggregation. nih.gov Such computational models help to explain structure-activity relationships (SAR) and prioritize the synthesis of analogs with improved binding affinity and desired pharmacological profiles. nih.govnih.gov
Future directions in this domain will involve:
AI- and Machine Learning-Driven Design: Utilizing artificial intelligence to analyze HTS data, predict the activity of virtual compounds, and propose novel scaffolds with enhanced properties.
Advanced Simulation Techniques: Employing molecular dynamics simulations to study the conformational changes and residence times of ligands in the binding pockets of their targets.
Fragment-Based Drug Discovery (FBDD): Screening smaller, fragment-like benzofuran derivatives to identify initial binding motifs, which can then be elaborated into more potent lead compounds.
Exploration of Novel Biological Targets and Signaling Pathways for Benzofuran-2-carboxamide Derivatives
The benzofuran-2-carboxamide scaffold has already been shown to modulate a variety of biological targets and pathways, highlighting its potential for treating a wide range of diseases. rsc.orgnih.gov Future research will aim to uncover new targets and further explore the known pathways to unlock the full therapeutic potential of this chemical class.
Known targets and pathways include:
Amyloid-Beta (Aβ) Aggregation: Certain N-phenylbenzofuran-2-carboxamides act as modulators of Aβ42 aggregation, presenting a therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net
Cancer-Related Pathways:
Hypoxia-Inducible Factor-1 (HIF-1): Benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is crucial in the progression of many malignant cancers. nih.gov
mTORC1 Signaling: Derivatives have been identified as inhibitors of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth and proliferation. mdpi.comnih.gov
Carbonic Anhydrases (CAs): Benzofuran-sulfonamide hybrids have shown potent and selective inhibition of tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. nih.gov
Inflammatory Pathways: The CCL20/CCR6 chemokine axis, which is implicated in inflammatory bowel diseases and colorectal cancer, has been targeted by benzofuran-2-carboxamide derivatives that inhibit CCL20-induced chemotaxis. nih.gov
Neurotransmitter Receptors and Ion Channels: The scaffold is a component of drugs targeting sigma receptors and has been investigated for its effects on NMDA receptor-mediated excitotoxicity. nih.govnih.gov
The table below summarizes some of the key biological targets investigated for benzofuran-2-carboxamide and related derivatives.
| Target/Pathway | Therapeutic Area | Example Derivative Class | Reference |
| Aβ42 Aggregation | Alzheimer's Disease | N-phenylbenzofuran-2-carboxamides | nih.govresearchgate.net |
| HIF-1 Pathway | Cancer | Benzene-sulfonamide-based benzofurans | nih.gov |
| mTORC1 Complex | Cancer | Substituted benzofurans | nih.gov |
| Carbonic Anhydrase IX | Cancer | Benzofuran-sulfonamides | nih.gov |
| CCL20/CCR6 Axis | Inflammation, Cancer | C4/C5-substituted benzofuran-2-carboxamides | nih.gov |
| NMDA Receptor | Neurodegeneration | 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | nih.gov |
| Sigma-1 Receptor | Neurological Disorders | N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides | nih.gov |
Future research will likely expand this list by using techniques such as:
Phenotypic Screening: Testing compounds in complex cellular or organismal models of disease without a preconceived target, and then using chemoproteomics to identify the molecular target(s) responsible for the observed phenotype.
Chemical Genetics: Using well-characterized benzofuran-based tool compounds to probe biological systems and uncover novel functions of proteins and pathways.
Systems Biology: Integrating data from genomics, proteomics, and metabolomics to understand the network-level effects of these compounds and identify novel nodes of intervention.
Detailed Elucidation of Molecular Mechanisms of Action at the Cellular and Sub-cellular Levels (In Vitro)
A deep understanding of how a compound works at the cellular and subcellular level is crucial for its translation into a clinical candidate. For benzofuran-2-carboxamides, in vitro studies have begun to unravel their mechanisms of action, but further detailed elucidation is a key area for future research.
Current findings from in vitro studies include:
Induction of Cell Death in Cancer Cells: Novel benzofuran-2-carboxamide derivatives have been shown to exert concentration-dependent antiproliferative effects on various tumor cell lines. uniroma2.it The mechanisms of cell death have been identified as apoptosis, often through the activation of caspases, or as mitotic catastrophe. uniroma2.it For example, specific analogs showed selective activity against SK-BR-3 (breast cancer) and SW620 (colon cancer) cell lines. uniroma2.it
Modulation of Aβ42 Fibrillogenesis: In vitro fluorescence and electron microscopy studies have demonstrated that benzofuran-2-carboxamide derivatives can directly interact with Aβ42 monomers or aggregates. nih.govresearchgate.net Depending on their substitution patterns, they can either inhibit the formation of β-sheet-rich fibrils or remodel the aggregation pathway to promote different types of aggregates. nih.gov
Neuroprotection against Excitotoxicity: In primary cultured rat cortical neurons, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been shown to protect against N-methyl-D-aspartate (NMDA)-induced excitotoxicity. nih.gov This neuroprotective effect is linked to the inhibition of NMDA-induced generation of reactive oxygen species (ROS). nih.gov
Antimalarial Activity: Enantiopure benzofuran-2-carboxamides of 1-aryltetrahydro-β-carbolines have shown potent antimalarial activity against Plasmodium falciparum. nih.gov Interestingly, some of these compounds exhibit a biphasic growth inhibition curve, suggesting a complex mechanism of action possibly involving more than one target or pathway within the parasite. nih.gov
The table below details the observed in vitro mechanisms for selected benzofuran-2-carboxamide derivatives.
| Derivative Series | Cell Line/System | Observed Mechanism of Action | Reference |
| Heteroaromatic benzofuran-2-carboxamides | SK-BR-3, SW620 tumor cells | Induction of apoptosis via caspase activation or mitotic catastrophe | uniroma2.it |
| N-phenylbenzofuran-2-carboxamides | Aβ42 aggregation assay | Inhibition or promotion of Aβ42 fibril formation | nih.govresearchgate.net |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Primary rat cortical neurons | Attenuation of NMDA-induced ROS generation and excitotoxicity | nih.gov |
| Benzofuran-2-carboxamides of 1-aryltetrahydro-β-carbolines | P. falciparum (3D7 strain) | Biphasic growth inhibition, suggesting multi-target effects | nih.gov |
Future research should focus on:
Subcellular Localization: Using high-resolution microscopy to determine where these compounds accumulate within the cell (e.g., mitochondria, endoplasmic reticulum, nucleus) to better understand their site of action.
Target Engagement Assays: Developing and employing cellular thermal shift assays (CETSA) or related techniques to confirm direct binding to putative targets in a cellular context.
Pathway Analysis: Utilizing transcriptomics (RNA-seq) and proteomics to obtain an unbiased view of the cellular pathways that are perturbed upon treatment with these compounds.
Elucidating Resistance Mechanisms: For antimicrobial and anticancer analogs, generating resistant cell lines to identify the mutations or pathway adaptations that confer resistance, thereby shedding more light on the primary mechanism of action.
Investigation of Polypharmacology and Multi-target Modulation by Benzofuran-2-carboxamide Scaffolds
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. This approach can lead to enhanced efficacy or a desired synergistic effect, and it is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov The benzofuran scaffold is exceptionally well-suited for the development of multi-target agents. nih.gov
Research has highlighted the potential for benzofuran derivatives to act on multiple targets simultaneously. For example, in the context of Alzheimer's disease, a single benzofuran-based molecule could theoretically be designed to inhibit Aβ aggregation, reduce oxidative stress, and modulate inflammatory pathways. nih.govnih.gov Exploring the neuroprotective chemical space of benzofuran scaffolds is seen as a promising strategy to discover new substitution patterns that display multi-target neuroactivity. nih.gov
Evidence for multi-target modulation also comes from antimalarial studies, where certain benzofuran-2-carboxamides displayed biphasic growth inhibition curves. nih.gov This phenomenon is often attributed to the compound acting on a primary, high-affinity target at low concentrations and a secondary, lower-affinity target at higher concentrations. nih.gov
Future research in this area should systematically pursue:
Rational Design of Multi-Target Ligands: Intentionally designing hybrid molecules that combine the pharmacophores required for binding to two or more distinct, disease-relevant targets. For instance, linking a benzofuran-2-carboxamide moiety known to inhibit Aβ aggregation with a fragment known to inhibit an enzyme like butyrylcholinesterase.
Systems-Level Screening: Developing and employing screening platforms that can simultaneously assess the activity of compounds against a panel of related targets (e.g., a kinase panel) or across multiple disease-relevant pathways.
Deconvolution of Polypharmacology: For hits identified through phenotypic screens, using a combination of affinity chromatography, proteomics, and computational approaches to identify the full spectrum of targets engaged by the compound. This will help to distinguish between beneficial on-target effects and potentially detrimental off-target activities.
Exploring Therapeutic Synergy: Investigating whether the multi-target action of a single benzofuran derivative leads to synergistic therapeutic effects that are greater than the additive effects of selective agents targeting each pathway individually.
By embracing the complexity of polypharmacology, researchers can leverage the versatility of the benzofuran-2-carboxamide scaffold to develop next-generation therapeutics for complex diseases that have so far proven difficult to treat with single-target agents. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
